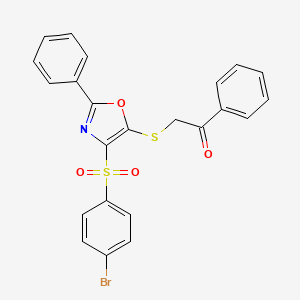

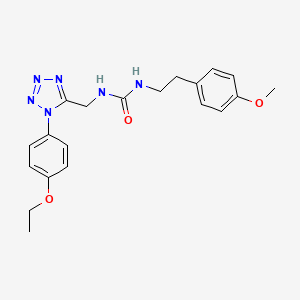

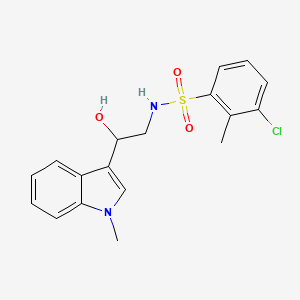

![molecular formula C20H23N3O2 B2727644 4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide CAS No. 868977-58-6](/img/structure/B2727644.png)

4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is a fused bicyclic 5–6 heterocycle . The exact molecular structure of “4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide” would require more specific information or computational chemistry analysis.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Imidazo[1,2-a]pyridines have been synthesized and investigated for their potential as antiulcer agents, with studies highlighting the synthetic routes and biological activities of these compounds. For instance, Starrett et al. (1989) explored the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, focusing on their antisecretory and cytoprotective properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989). Similarly, Hamdouchi et al. (1999) designed a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as antirhinovirus agents, showcasing the synthetic strategies and antiviral activities of these compounds (Hamdouchi, de Blas, del Prado, Gruber, Heinz, & Vance, 1999).

Reactivity and Chemical Properties

Research on imidazo[1,2-a]pyridines extends to the study of their reactivity and chemical properties. Sorrell and Garrity (1991) reported on the synthesis and reactivity of imidazolyl- and benzimidazolyl-containing copper complexes, indicating the potential of these compounds in forming stable complexes with metals, which can react with dioxygen to produce dinuclear peroxo complexes (Sorrell & Garrity, 1991).

Application in Synthesis of Novel Derivatives

Further applications include the synthesis of novel derivatives of imidazo[1,2-a]pyridines for various purposes. Zhu et al. (2017) demonstrated the synthesis of polycyclic imidazolidinones via amine redox-annulation of α-ketoamides with cyclic secondary amines, offering a method to produce these derivatives efficiently (Zhu, Lv, Anesini, & Seidel, 2017).

Mécanisme D'action

Target of Action

Compounds with the imidazo[1,2-a]pyridine scaffold, which is present in 4-butoxy-n-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide, have been recognized as having a wide range of applications in medicinal chemistry .

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives can inhibit certain enzymes

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to be involved in various biochemical reactions . The downstream effects of these pathways would depend on the specific targets of 4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide.

Result of Action

It is known that imidazo[1,2-a]pyridine derivatives can have various effects at the molecular and cellular level .

Orientations Futures

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . Future research could focus on developing more efficient synthesis methods, exploring new biological activities, and designing new drugs based on the imidazo[1,2-a]pyridine scaffold .

Propriétés

IUPAC Name |

4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-2-3-14-25-18-9-7-16(8-10-18)20(24)21-12-11-17-15-23-13-5-4-6-19(23)22-17/h4-10,13,15H,2-3,11-12,14H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUDZCNYOHRIBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

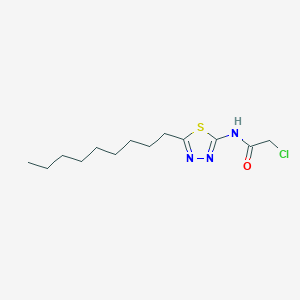

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2727573.png)

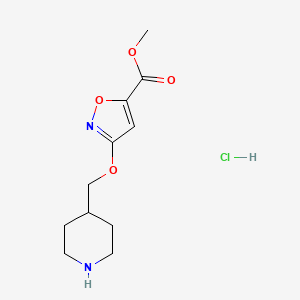

![2-(4-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2727576.png)

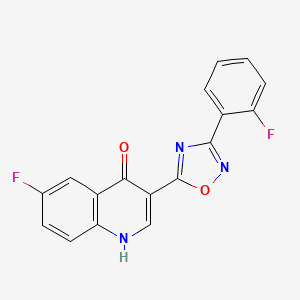

![1-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2727581.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2727582.png)